molecular formula C15H15NO3 B1392802 5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione CAS No. 1256628-14-4

5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

Cat. No. B1392802
M. Wt: 257.28 g/mol
InChI Key: WKBCUFYIGUUJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione, also known as TMOQ, is an organic compound with a unique structure and properties. It is a heterocyclic compound composed of three rings with nitrogen, oxygen, and carbon atoms. It is a white crystalline solid with a melting point of 214°C and a boiling point of 590°C. TMOQ has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.

Scientific Research Applications

Anticancer Properties

5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione derivatives have been synthesized and evaluated for their potential as anticancer drugs. Notably, these compounds have shown high cytotoxicity against human colon tumor cells (HCT 15) in vitro, demonstrating promising therapeutic potential in cancer treatment. For instance, one derivative exhibited an IC50 value of 0.026 μg/mL, comparable to standard drugs like doxorubicin and cisplatin (Suh, Kang, Yoo, Park, & Lee, 2000).

Synthetic Pathways and Derivative Synthesis

Research on 1,3]oxazino derivatives, which includes the compound , has focused on developing efficient synthetic methods and exploring their potential as building blocks for a variety of nitrogen-containing heterocyclic structures. These structures are important in the synthesis of various pharmacologically active compounds (Bogdanov & Mironov, 2016).

Antioxidant Activity

Studies have also been conducted on derivatives of 1,8-dioxoacridine and polyhydro-quinoline, which are closely related to the compound of interest. These studies focus on their synthesis and evaluation for antioxidant properties, suggesting potential therapeutic applications in managing oxidative stress-related conditions (Cahyana, Andika, & Liandi, 2020).

Conformational Studies

Conformational analysis of similar derivatives has been conducted using proton magnetic resonance. This research provides insights into the structural properties and potential reactivity of these compounds, which is essential for their application in drug design and synthesis (Crabb & Mitchell, 1977).

Serine Protease Inhibition

Certain derivatives have been found to exhibit inhibitory effects on human leukocyte elastase and chymotrypsin. This suggests potential therapeutic applications in conditions where modulation of serine protease activity is beneficial (Player, Sowell, Patil, Kam, & Powers, 1994).

Antiprotozoal Activity

The compound and its related derivatives have shown weak antiprotozoal activity against Plasmodium falciparum, the causative agent of malaria. This finding indicates a potential avenue for the development of new antimalarial agents (Meyer & Geffken, 2004).

properties

IUPAC Name

7,10,12,12-tetramethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,10-tetraene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-8-5-10-9(2)7-15(3,4)16-12(10)11(6-8)13(17)19-14(16)18/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBCUFYIGUUJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=O)OC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione
Reactant of Route 2
5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione
Reactant of Route 3
5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione
Reactant of Route 4
5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione
Reactant of Route 5
5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione
Reactant of Route 6
5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

Citations

For This Compound
1
Citations
SM Medvedeva, AV Movchan, OE Sidorenko… - … : Online Journal of …, 2022 - arkat-usa.org
When various pyrrolo [3, 2, 1-ij] quinoline-1, 2-diones were oxidized with m-chloroperbenzoic acid, 1, 3-oxazino [5, 4, 3-ij] quinolin-1, 3-diones were obtained in good yields (64–86%) …
Number of citations: 2 www.arkat-usa.org

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